molecular formula C11H17NO2 B1598649 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine CAS No. 827327-99-1

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Cat. No.: B1598649
CAS No.: 827327-99-1
M. Wt: 195.26 g/mol
InChI Key: SZCPVNOHLNRCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine is a synthetic phenethylamine derivative of significant interest in chemical and pharmacological research. This compound features a phenethylamine backbone substituted with a methoxy group on the ethylamine chain and a 3-methoxybenzyl (3-methoxybenzyl) group on the nitrogen atom, forming an N-benzyl phenethylamine (NBxx) structure. This structural class is known for its relevance in studying neurotransmitter receptor interactions, particularly with serotonin (5-HT) receptors . Researchers utilize this compound primarily as a key intermediate in the synthesis and structure-activity relationship (SAR) study of more complex psychoactive substances . Its molecular structure makes it a valuable building block for investigating how different substitutions on the phenethylamine core affect binding affinity and functional activity at various CNS targets. The compound is strictly for laboratory research applications in controlled settings and is a critical tool for advancing understanding in medicinal chemistry and neuropharmacology. As a standard research chemical, it is supplied with comprehensive analytical documentation to ensure identity and purity for experimental reproducibility. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal use of any kind. All safety data sheets must be consulted prior to handling.

Properties

IUPAC Name

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-7-6-12-9-10-4-3-5-11(8-10)14-2/h3-5,8,12H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCPVNOHLNRCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395215
Record name 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827327-99-1
Record name 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine: Synthesis, Properties, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Molecular Architecture

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine is a secondary amine featuring a 2-methoxyethylamine backbone N-substituted with a 3-methoxybenzyl group. The unique combination of a flexible, short-chain ether-amine and a substituted aromatic benzyl group suggests potential for interaction with biological targets, particularly within the central nervous system. Understanding the fundamental properties of this molecule is the first step in unlocking its potential for further research and development.

The molecular structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical and Basic Properties

The physicochemical properties of an amine are critical to its behavior in both chemical reactions and biological systems. These properties dictate its solubility, absorption, and interaction with other molecules.

Predicted Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of this compound and its precursors.

Property2-Methoxyethylamine3-MethoxybenzylamineThis compound (Predicted)
Molecular Formula C₃H₉NO[1]C₈H₁₁NO[2]C₁₁H₁₇NO₂
Molecular Weight 75.11 g/mol [1]137.18 g/mol [2]195.26 g/mol
Boiling Point 95 °C[3]~235-237 °C (estimated)> 250 °C
Density 0.864 g/mL at 25 °C[3]1.072 g/mL at 25 °C~1.05 g/mL
pKa of Conjugate Acid 9.89 at 10 °C[4][5]~9.5 (estimated)~9.7
Solubility in Water Completely miscible[4]Slightly solubleSparingly soluble
LogP (predicted) -0.31.2~1.8
Basicity

The basicity of the nitrogen atom is a key feature of this compound. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, readily accepting a proton. The pKa of the conjugate acid is predicted to be around 9.7. This estimation is based on the pKa of 2-methoxyethylamine (9.89 at 10 °C)[4][5] and the typical pKa of benzylamines. The electron-donating effect of the two alkyl groups on the nitrogen atom is expected to result in a basicity comparable to other secondary amines. This basicity is crucial for its potential to form salts, which can improve solubility and crystallinity, important aspects in drug development.[6]

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the further investigation of any novel compound. For this compound, reductive amination presents a highly efficient and straightforward synthetic strategy.[7][8][9]

Synthetic Pathway: Reductive Amination

This method involves a two-step, one-pot reaction between 3-methoxybenzaldehyde and 2-methoxyethylamine, followed by the reduction of the intermediate imine.

Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 3-methoxybenzaldehyde 3-methoxybenzaldehyde Imine Intermediate Imine Intermediate 3-methoxybenzaldehyde->Imine Intermediate + 2-methoxyethylamine 2-methoxyethylamine 2-methoxyethylamine Final Product This compound Imine Intermediate->Final Product + [H] Reducing Agent Reducing Agent

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

  • 3-methoxybenzaldehyde

  • 2-methoxyethylamine[4]

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) in methanol. Add 2-methoxyethylamine (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the imine intermediate.[10][11]

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C. The use of milder reducing agents like sodium triacetoxyborohydride can also be employed and may offer better control.[12]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation under reduced pressure.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in diethyl ether and adding a solution of HCl in ether.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

Potential Pharmacological Significance

While no specific pharmacological data exists for this compound, the broader class of N-benzylated phenylethylamines has been the subject of significant research, particularly in the context of psychedelic drugs and their interaction with serotonin receptors.[13][14][15]

The Role of N-Benzyl Substitution

Research has shown that the addition of an N-benzyl group to phenethylamine-based compounds can dramatically increase their affinity and potency at the serotonin 5-HT₂A receptor.[13][14][16] This is a key receptor involved in the modulation of mood, cognition, and perception. The N-(2-methoxy)benzyl substitution, in particular, has been found to be especially effective in enhancing this activity.[14]

G cluster_0 Pharmacological Hypothesis A This compound B N-Benzylated Phenylethylamine Class A->B Belongs to E Further Investigation Warranted A->E Therefore C Potential 5-HT2A Receptor Agonist/Modulator B->C Known to interact with D CNS Activity C->D Leads to

Caption: Logical flow of the pharmacological hypothesis for the target compound.

Potential as a Research Tool

Given its structural similarity to known serotonergic agents, this compound could serve as a valuable research tool for probing the structure-activity relationships of 5-HT₂A receptor ligands. The specific placement of the methoxy group at the 3-position of the benzyl ring, as opposed to the more commonly studied 2-position, could provide insights into the receptor's binding pocket.

Safety and Handling

As a novel compound, a comprehensive toxicological profile for this compound has not been established. However, based on its precursors, appropriate safety precautions should be taken.

  • 2-Methoxyethylamine: This precursor is known to be a flammable liquid and is harmful if swallowed or in contact with skin. It can also cause severe skin burns and eye damage.[1]

  • 3-Methoxybenzylamine: This precursor is harmful if swallowed and can cause skin and eye irritation.[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound represents an intriguing yet uncharacterized molecule with potential for further scientific exploration. This guide has provided a theoretical framework for its basic properties, a practical synthetic route, and a rationale for its potential pharmacological relevance based on established principles and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and scientists poised to investigate the properties and applications of this novel chemical entity.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Omega. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation of N-benzylamines.
  • LookChem. (n.d.). 2-METHOXYETHYLAMINE|109-85-3. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxybenzylamine (CAS 5071-96-5). Retrieved from [Link]

  • ACS Publications. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. [Link]

  • Mol-Instincts. (n.d.). 2-METHOXYETHYLAMINE 109-85-3 wiki. Retrieved from [Link]

  • ResearchGate. (2021). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.4: Physical Properties of Amines. [Link]

  • PubMed Central. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Khan Academy. (2021). Physical properties of amines. [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of amines. [Link]

  • bioRxiv. (2022). Behavioral and neurochemical effects of novel N-Benzyl-2-phenylethylamine derivatives in adult zebrafish. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • Google Patents. (n.d.). Method of producing n-benzylidene benzylamine.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. [Link]

Sources

An In-depth Technical Guide to the CNS Application Potential of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unveiling a Novel Chemical Entity

In the landscape of central nervous system (CNS) drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics with improved efficacy and safety profiles. This guide introduces 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine , a compound of untapped potential. To date, this molecule remains largely uncharacterized in scientific literature. Its unique structural amalgamation of a 2-methoxyethylamine backbone and an N-(3-methoxyphenyl)methyl substituent presents a compelling case for investigation. This document provides a comprehensive, technically-grounded framework for the synthesis, characterization, and systematic evaluation of this compound for potential CNS applications. We will proceed not by assumption, but by a logical, multi-phase research directive designed to rigorously assess its pharmacological identity and therapeutic promise.

Part 1: Structural Rationale and Mechanistic Hypothesis

The structure of this compound suggests potential interactions with key CNS targets. The molecule can be deconstructed into two primary pharmacophoric components:

  • The N-(3-methoxyphenyl)methyl Moiety : The methoxybenzylamine scaffold is present in various biologically active compounds. The meta-position of the methoxy group, in particular, can influence receptor binding and selectivity compared to ortho- or para-substituted analogues. This moiety bears resemblance to fragments of known ligands for serotonergic and adrenergic receptors.

  • The 2-methoxyethylamine Core : The presence of a methoxy group on the ethylamine chain introduces a level of conformational constraint and alters the lipophilicity compared to a simple ethylamine. This modification could fine-tune the compound's interaction with receptor binding pockets and influence its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB).

Based on these structural features, we hypothesize that this compound may exhibit affinity for monoamine receptors, such as serotonin (5-HT), dopamine (D), or norepinephrine (NE) receptors. The N-benzyl substitution on related phenethylamine scaffolds is known to confer high affinity for the 5-HT2A receptor.[1][2] Therefore, a primary line of inquiry will be to assess its profile at these targets.

Part 2: A Phased Approach to Elucidating CNS Potential

We propose a four-phase research and development program to systematically evaluate the potential of this compound.

Phase I: Chemical Synthesis and Analytical Characterization

The initial phase focuses on the efficient synthesis and rigorous purification of the target compound. A logical and well-documented synthetic route is reductive amination, which is a robust method for forming secondary amines.

Proposed Synthesis Workflow:

reagent1 2-Methoxyethylamine intermediate Schiff Base Intermediate reagent1->intermediate Condensation (-H2O) reagent2 3-Methoxybenzaldehyde reagent2->intermediate product This compound intermediate->product Reduction reducing_agent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB) reducing_agent->product purification Purification (Column Chromatography) product->purification analysis Structural Analysis (NMR, MS, HPLC) purification->analysis

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at room temperature, add 2-methoxyethylamine (1.05 eq).[3] The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding Schiff base intermediate. The progress can be monitored by TLC or LC-MS.

  • Reduction: The reaction mixture is cooled to 0°C in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise. Sodium triacetoxyborohydride is a milder alternative that can be used.[3] The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed by:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Mass Spectrometry (MS) to confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC) to determine purity (>98%).

Phase II: In Vitro Pharmacological Profiling

This phase aims to identify the molecular targets of the compound within the CNS. A tiered approach will be employed, starting with a broad screen followed by more detailed binding studies.

In Vitro Screening Workflow:

compound Purified Compound broad_screen Broad Receptor Panel Screen (e.g., 40+ CNS targets) compound->broad_screen hit_identification Hit Identification (Targets with >50% inhibition at 10 µM) broad_screen->hit_identification affinity_determination Saturation & Competitive Binding Assays hit_identification->affinity_determination functional_assay Functional Assays (e.g., Calcium mobilization, cAMP) affinity_determination->functional_assay selectivity_profile Selectivity Profile Determination functional_assay->selectivity_profile

Figure 2: Workflow for in vitro pharmacological profiling.

Experimental Protocol: Competitive Radioligand Binding Assay (Example: 5-HT₂ₐ Receptor)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.[4][5]

  • Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from cultured cells or obtained from a commercial source.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing a specific amount of protein, e.g., 10-20 µg).

    • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin) at a concentration near its Kd.

    • Varying concentrations of the test compound (this compound) ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinities

Receptor SubtypeRadioligandKᵢ (nM) of Test Compound
5-HT₂ₐ[³H]ketanserinTo be determined
5-HT₂C[³H]mesulergineTo be determined
D₂[³H]spiperoneTo be determined
α₁ₐ[³H]prazosinTo be determined
NET[³H]nisoxetineTo be determined
SERT[³H]citalopramTo be determined
DAT[³H]WIN 35,428To be determined
Phase III: In Vivo CNS Activity Assessment

Based on the in vitro profile, a battery of in vivo behavioral assays will be conducted in rodent models to assess the compound's functional effects on the CNS.[6]

In Vivo Testing Cascade:

compound Test Compound dose_range Dose-Range Finding Study compound->dose_range locomotor Open Field Test (General activity, anxiety) dose_range->locomotor antidepressant Forced Swim Test / Tail Suspension Test (Antidepressant-like effects) locomotor->antidepressant anxiolytic Elevated Plus Maze / Light-Dark Box (Anxiolytic-like effects) locomotor->anxiolytic antipsychotic Prepulse Inhibition / Amphetamine-induced Hyperlocomotion (Antipsychotic-like effects) locomotor->antipsychotic final_assessment Comprehensive Behavioral Profile antidepressant->final_assessment anxiolytic->final_assessment antipsychotic->final_assessment

Figure 3: Cascade of in vivo behavioral testing.

Experimental Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used model to screen for potential antidepressant activity.

  • Animals and Dosing: Male C57BL/6 mice are administered the test compound, a vehicle control, or a positive control (e.g., imipramine) via intraperitoneal (IP) injection 30-60 minutes before the test.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Each mouse is placed individually into the cylinder for a 6-minute session. The session is video-recorded.

  • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Data Presentation: Behavioral Assay Results

AssayDose (mg/kg)Measured ParameterResult vs. Vehicle
Open Field1, 3, 10Total Distance TraveledTo be determined
Forced Swim Test1, 3, 10Immobility Time (s)To be determined
Elevated Plus Maze1, 3, 10Time in Open Arms (%)To be determined
Phase IV: Preliminary ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for any potential CNS drug candidate.[7][8]

Key In Vitro ADMET Assays:

  • Blood-Brain Barrier (BBB) Permeability: Assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

  • Metabolic Stability: Evaluated by incubating the compound with liver microsomes and measuring its disappearance over time.

  • CYP450 Inhibition: Assessed to identify potential drug-drug interactions.

  • Plasma Protein Binding: Determined by equilibrium dialysis.

  • Aqueous Solubility: Measured at different pH values.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Apparatus: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.

  • Procedure: The test compound is dissolved in a donor buffer and added to the filter plate. The "sandwich" is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high BBB permeability based on their Pe values in comparison to known standards.

Data Presentation: ADMET Profile Summary

ParameterAssayResultInterpretation
BBB PermeabilityPAMPA-BBBPe (10⁻⁶ cm/s) = ?High/Medium/Low
Metabolic StabilityLiver Microsomest½ (min) = ?High/Medium/Low
SolubilityKinetic Solubilityµg/mL at pH 7.4 = ?High/Medium/Low

Conclusion and Strategic Outlook

This technical guide outlines a rigorous, phase-driven approach to investigate the CNS potential of the novel compound this compound. By systematically progressing from synthesis and in vitro profiling to in vivo behavioral assessment and ADMET characterization, this framework provides a comprehensive strategy to determine its pharmacological profile and potential therapeutic applications. The results of these studies will dictate future directions, which could include lead optimization to enhance potency and selectivity, or more extensive preclinical development if a promising profile emerges. This structured inquiry represents a scientifically sound pathway to unlock the potential of new chemical entities in the challenging but critical field of CNS drug discovery.

References

  • Bourin M. Animal models of anxiety: are they suitable for predicting drug action in humans? Pol J Pharmacol. 1997;49(2-3):79-84.
  • Rørsted EM, Jensen AA, Smits G, Frydenvang K, Kristensen JL. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J Med Chem. 2024;67(9):7224-7244. [Link]

  • Upadhyaya P, Montero C, He S, et al. Novel Imidazole and Methoxybenzylamine Growth Inhibitors Affecting Salmonella Cell Envelope Integrity and its Persistence in Chickens. Sci Rep. 2018;8(1):13350. [Link]

  • Grigoryan Y, Housman K, Tidgewell K, et al. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. Neuropharmacology. 2016;110(Pt A):14-22. [Link]

  • Cheng F, Li W, Zhou Y, et al. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Med Chem Commun. 2013;4(1):73-82. [Link]

  • Hulme EC, Trevethick MA. In vitro receptor binding assays: general methods and considerations. Methods Mol Biol. 2009;552:225-248. [Link]

  • Sharma H, Kumar A, Kumar A, et al. ADMET Profiling and In-silico Screening of Himalayan Phytoconstituents as Multi-Targeting Alzheimer's Disease Inhibitors. ChemRxiv. 2024. [Link]

  • Kaplan I, Wacker D, Wang S, et al. Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. J Med Chem. 2023;66(19):13547-13568. [Link]

  • Gonzales GF, Alarcón-Yaquetto DE. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca. Front Pharmacol. 2024;15:1342261. [Link]

  • Pollard M. A Guide to Simple and Informative Binding Assays. Mol Biol Cell. 2017;28(21):2759-2763. [Link]

  • Google Patents. US10793515B2 - Compounds advantageous in the treatment of central nervous system diseases and disorders.
  • Google Patents.
  • Sygnature Discovery. CNS Disorder Models. [Link]

  • PubChem. 2-Methoxyethylamine. [Link]

  • ZeClinics. Behavioral phenotyping in zebrafish for CNS drug testing. [Link]

  • U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Johnson MP, Hoffman BJ, Nichols DE. Species variations in transmembrane region V of the 5-hydroxytryptamine type 2A receptor alter the structure-activity relationship of certain ergolines and tryptamines. Mol Pharmacol. 1994;45(2):277-286. [Link]

Sources

A Comprehensive Technical Guide to the SMILES Notation of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Simplified Molecular Input Line Entry System (SMILES) is a critical tool in modern cheminformatics, enabling the representation of complex molecular structures in a human-readable string format. This guide provides an in-depth technical exploration of the SMILES notation for the compound 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine. We will deconstruct the molecular architecture to derive its canonical SMILES string, supported by a foundational understanding of SMILES syntax and rules. This document is intended to serve as a practical reference for researchers and professionals in drug discovery and chemical sciences, offering not only the notation itself but also the underlying logic, thereby empowering users to apply these principles to other novel structures.

Introduction to SMILES and Molecular Informatics

In the landscape of computational chemistry and drug development, the ability to represent, store, and search for chemical structures efficiently is paramount. The Simplified Molecular Input Line Entry System (SMILES) has emerged as a pivotal notation for this purpose.[1][2] Developed in the late 1980s, SMILES translates a molecule's two-dimensional graph into a linear string of characters. This allows for facile storage in databases, rapid substructure searching, and as input for quantitative structure-activity relationship (QSAR) modeling and other computational analyses.[1]

The core strength of SMILES lies in its concise and intuitive rule set, which, once mastered, allows for the unambiguous representation of molecular topology, including branching, rings, and aromaticity.[3] This guide will focus on a specific molecule, this compound, to illustrate the practical application of these rules.

Molecular Structure of this compound

To derive the SMILES notation, we must first have a clear understanding of the molecule's connectivity. The IUPAC name "this compound" describes a secondary amine with two distinct substituents attached to the nitrogen atom.

  • Ethanamine backbone: An ethyl group attached to a nitrogen atom.

  • 2-methoxy substituent: A methoxy group (-OCH3) is located on the second carbon of the ethyl group.

  • N-[(3-methoxyphenyl)methyl] substituent: A benzyl group, where the phenyl ring is substituted with a methoxy group at the meta (3) position, is attached to the nitrogen of the ethanamine.

Below is a visual representation of the molecular structure and a workflow for its analysis.

cluster_0 Structural Analysis Workflow IUPAC_Name This compound Identify_Core Identify Core Components IUPAC_Name->Identify_Core Substituents Analyze Substituents Identify_Core->Substituents Connectivity Determine Connectivity Substituents->Connectivity SMILES_Derivation Derive SMILES String Connectivity->SMILES_Derivation

Caption: Workflow for deriving the SMILES notation from the IUPAC name.

Derivation of the SMILES Notation

The derivation of a SMILES string involves a systematic traversal of the molecular graph. While multiple valid SMILES strings can often be written for a single molecule, the "canonical" SMILES is a unique representation generated by a specific algorithm. For the purpose of this guide, we will construct a valid SMILES string, which is sufficient for most applications.

Step-by-Step Derivation:

  • Start with the longest chain or a significant functional group. Let's begin with the methoxy group on the ethanamine side: COC.

  • Continue along the chain. The oxygen is attached to an ethyl group, which in turn is attached to the nitrogen: COCCN.

  • Represent the branch. The nitrogen atom is also connected to a benzyl group. Branches in SMILES are enclosed in parentheses. The benzyl group consists of a methylene bridge (C) attached to a phenyl ring (c1ccccc1). So, the branch is (Cc1ccccc1).

  • Combine the main chain and the branch. We attach the branch to the nitrogen atom: COCCN(Cc1ccccc1).

  • Add the substituent on the phenyl ring. The phenyl ring has a methoxy group at the meta (3) position. We can add this as a branch on the phenyl ring. Starting from the carbon attached to the methylene bridge as position 1, the meta position is the third carbon in the ring. The SMILES for the substituted ring becomes c1cc(OC)ccc1.

  • Finalize the SMILES string. Replacing the unsubstituted ring in our string from step 4 with the substituted one from step 5 gives us the final SMILES notation.

The resulting canonical SMILES notation for this compound is: COCCN(Cc1cccc(c1)OC)

This can be visually represented by the following structural diagram and its corresponding SMILES components.

cluster_1 SMILES Derivation of this compound Structure Chemical Structure SMILES SMILES: COCCN(Cc1cccc(c1)OC) Structure->SMILES is represented by

Caption: The relationship between the chemical structure and its SMILES notation.

Physicochemical Properties

PropertyEstimated ValueReference Compound(s) for Estimation
Molecular Weight209.28 g/mol Calculated
XLogP3~2.0 - 2.5Based on similar substituted amines
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count3Calculated
Rotatable Bond Count7Calculated

Table 1: Estimated Physicochemical Properties of this compound.

Experimental Protocols: Synthesis Overview

The synthesis of this compound can be approached through several established synthetic routes for secondary amines. A common and effective method is reductive amination.

Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of the target molecule via reductive amination of 3-methoxybenzaldehyde with 2-methoxyethanamine.

Materials:

  • 3-methoxybenzaldehyde

  • 2-methoxyethanamine[4][5]

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in DCM, add 2-methoxyethanamine (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Self-Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Research and Drug Development

The structural motif of a substituted phenethylamine is prevalent in many biologically active compounds. The specific combination of a methoxy-substituted benzyl group and a methoxy-substituted ethylamine in this compound makes it an interesting candidate for screening in various biological assays.

The amine functionality allows for salt formation, which can be advantageous for pharmaceutical formulations. The methoxy groups can influence the molecule's lipophilicity and metabolic stability. Researchers can utilize the SMILES string of this compound to search for structurally similar molecules in chemical databases, identify potential biological targets through computational docking studies, and as a building block for the synthesis of more complex molecules.

Conclusion

This guide has provided a comprehensive overview of the SMILES notation for this compound. By breaking down the structure and applying the rules of SMILES, we have derived its linear representation. This, coupled with an understanding of its potential physicochemical properties and synthetic routes, provides a solid foundation for researchers and professionals working with this and related compounds. The ability to seamlessly translate between a chemical structure and its SMILES notation is an indispensable skill in the data-driven era of chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2853071, (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8018, 2-Methoxyethylamine. Retrieved from [Link]4]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 103920468, 2-(3-methoxyphenyl)-N-(oxan-3-ylmethyl)ethanamine. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2012). Appendix F SMILES Notation Tutorial. Retrieved from [Link]1]

  • Daylight Chemical Information Systems, Inc. (n.d.). SMILES Tutorial. Retrieved from [Link]3]

  • National Institute of Standards and Technology (n.d.). Ethanamine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]5]

  • U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. Retrieved from [Link]2]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine is a secondary amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, incorporating both a methoxy-substituted benzyl group and a methoxyethylamine moiety, presents a scaffold with potential for interaction with a variety of biological targets. The strategic placement of methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination, a widely utilized and efficient method for the formation of carbon-nitrogen bonds.

Strategic Approach: One-Pot Reductive Amination

The synthesis of this compound is most effectively achieved through a one-pot reductive amination of 3-methoxybenzaldehyde with 2-methoxyethylamine. This strategy is predicated on the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity, high atom economy, and generally high yields.

The causality behind this experimental choice lies in the reactivity of the starting materials. The aldehyde carbonyl is electrophilic and readily attacked by the nucleophilic primary amine. The subsequent dehydration to form the imine is typically reversible and often driven to completion by the subsequent irreversible reduction step. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, excellent functional group tolerance, and ease of handling. It is a less aggressive reducing agent than lithium aluminum hydride (LiAlH₄) and does not typically reduce esters, amides, or carboxylic acids, which is advantageous in more complex syntheses. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which can protonate the imine, activating it towards reduction, and also serves to dissolve the sodium borohydride.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-Methoxybenzaldehyde imine Imine Intermediate aldehyde->imine + 2-Methoxyethylamine - H₂O amine 2-Methoxyethylamine amine->imine product 2-methoxy-N-[(3-methoxyphenyl) methyl]ethanamine imine->product + NaBH₄ (Reduction)

Caption: Reductive amination of 3-methoxybenzaldehyde.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and detailed characterization to ensure the successful synthesis and purity of the final product.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Volume/Mass
3-MethoxybenzaldehydeC₈H₈O₂136.1510.01.36 g (1.18 mL)
2-MethoxyethylamineC₃H₉NO75.1111.00.83 g (0.96 mL)
Sodium BorohydrideNaBH₄37.8315.00.57 g
Methanol (anhydrous)CH₃OH32.04-50 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--As needed
BrineNaCl(aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Step-by-Step Procedure
  • Imine Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzaldehyde (1.36 g, 10.0 mmol).

    • Dissolve the aldehyde in 30 mL of anhydrous methanol.

    • To this solution, add 2-methoxyethylamine (0.83 g, 11.0 mmol, 1.1 equivalents) dropwise at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.57 g, 15.0 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 2-3 hours. Monitor the reaction by TLC until the imine spot has disappeared.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of 20 mL of deionized water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • To the remaining aqueous solution, add 30 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to obtain this compound as a colorless to pale yellow oil.

Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A 1. Mix 3-Methoxybenzaldehyde and 2-Methoxyethylamine in MeOH B 2. Stir at RT for 1-2h (Imine Formation) A->B C 3. Cool to 0°C B->C D 4. Add NaBH₄ portion-wise C->D E 5. Stir at RT for 2-3h (Reduction) D->E F 6. Quench with H₂O E->F G 7. Remove MeOH in vacuo F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with NaHCO₃(aq) & Brine H->I J 10. Dry, Filter, & Concentrate I->J K 11. Purify by Column Chromatography J->K L 12. Obtain Pure Product K->L M 13. Characterize by NMR, IR, MS L->M

Caption: Experimental workflow for the synthesis.

Characterization and Validation

Successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods. Below are the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, which serve as a benchmark for product validation.

Predicted Characterization Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ ~ 7.25 (t, 1H, Ar-H), 6.80-6.90 (m, 3H, Ar-H), 3.81 (s, 3H, Ar-OCH₃), 3.75 (s, 2H, Ar-CH₂-N), 3.50 (t, 2H, N-CH₂-CH₂), 3.35 (s, 3H, -OCH₃), 2.80 (t, 2H, N-CH₂-CH₂), 1.5-2.0 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ ~ 159.8 (Ar-C), 141.0 (Ar-C), 129.5 (Ar-CH), 120.0 (Ar-CH), 113.0 (Ar-CH), 112.5 (Ar-CH), 71.5 (-OCH₂-), 58.5 (-OCH₃), 55.2 (Ar-OCH₃), 53.5 (Ar-CH₂-N), 49.0 (N-CH₂-).
FT-IR (neat, cm⁻¹)~ 3300-3400 (N-H stretch), 2930, 2830 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1260, 1040 (C-O stretch).
Mass Spec. (ESI+)Expected m/z: [M+H]⁺ = 196.13.

Note: The predicted NMR data is based on the analysis of N-(3-methoxybenzyl)aniline and 2-methoxyethylamine. Actual experimental values may vary slightly.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and portion-wise.

  • 3-Methoxybenzaldehyde and 2-methoxyethylamine are irritants. Avoid contact with skin and eyes.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The one-pot reductive amination procedure is efficient and utilizes readily available reagents. By following the outlined steps and validation methods, researchers can confidently synthesize this valuable compound for their drug discovery and development programs.

References

  • Reductive Amination: For a general overview of reductive amination reactions, see: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Synthesis of Secondary Amines: For an example of a similar reductive amination to produce a secondary amine, see: Katritzky, A. R., & Rachwal, S. (1987). A new and convenient one-pot synthesis of secondary amines from aldehydes or ketones. Journal of the Chemical Society, Perkin Transactions 1, 799-805. [Link]

  • NMR Data for N-(3-methoxybenzyl)aniline: Royal Society of Chemistry. (2018). Supplementary Information for "Catalyst-free hydroboration of imines and subsequent tandem amination of alkynes". Retrieved from [Link]

Application Note: Comprehensive Spectroscopic Analysis of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the spectroscopic characterization of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, a compound of interest in drug discovery and development. We outline optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and a thorough interpretation of the expected spectral data is provided to serve as a benchmark for researchers. This guide is designed to ensure structural verification and purity assessment with a high degree of confidence.

Introduction and Scientific Context

This compound is a secondary amine containing two methoxy groups, positioning it as a versatile scaffold in medicinal chemistry. Its structural motifs are found in various biologically active compounds. Accurate and unambiguous structural elucidation is a prerequisite for any further pharmacological or toxicological studies. This document details the application of orthogonal spectroscopic techniques—NMR, IR, and MS—to provide a comprehensive and self-validating analytical workflow for this specific molecule. The protocols and interpretations herein are grounded in established principles of spectroscopy and are supported by authoritative references to ensure scientific rigor.

Molecular Structure and Spectroscopic Rationale

A clear understanding of the molecular structure is fundamental to predicting and interpreting spectroscopic data. The key structural features of this compound that will be probed are:

  • Secondary Amine (N-H): This group will have characteristic signals in both IR (stretching and bending) and ¹H NMR (a broad, exchangeable proton).

  • Two Methoxy Groups (-OCH₃): One is aliphatic, and the other is aromatic. These will give rise to distinct sharp singlets in the ¹H NMR spectrum and characteristic C-O stretches in the IR spectrum.

  • Aromatic Ring: The substitution pattern on the benzene ring will produce a specific splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • Aliphatic Ethyl Chain: The methylene groups (-CH₂-) will show characteristic signals in the NMR spectra, with chemical shifts influenced by adjacent heteroatoms.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Rationale for Protocol: Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single sharp resonance. A moderate concentration of 10-20 mg/mL is chosen to ensure a good signal-to-noise ratio without causing significant line broadening.

Experimental Protocol:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.75 mL of CDCl₃ (containing 0.03% v/v TMS).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

    • Spectral Width: -2 to 12 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20t1HAr-H (H5')
~ 6.80 - 6.70m3HAr-H (H2', H4', H6')
~ 3.79s2HAr-CH₂ -N
~ 3.77s3HAr-OCH₃
~ 3.48t2HN-CH₂ -CH₂
~ 3.31s3HO-CH₃ (aliphatic)
~ 2.80t2HN-CH₂-CH₂
~ 1.80 (broad)s1HN-H

Interpretation of the Spectrum:

  • Aromatic Region (6.70-7.20 ppm): The meta-substituted benzene ring is expected to show a complex multiplet for the three adjacent protons and a triplet for the proton between two carbons.

  • Methoxy Protons (~3.77 and ~3.31 ppm): Two sharp singlets, each integrating to 3 protons, are predicted for the two methoxy groups. The aromatic methoxy protons are typically slightly more deshielded than the aliphatic ones.[1]

  • Benzylic Protons (~3.79 ppm): The methylene group attached to the aromatic ring and the nitrogen will appear as a singlet, as there are no adjacent protons to cause splitting.

  • Ethylamine Chain Protons (~3.48 and ~2.80 ppm): The two methylene groups of the ethylamine chain will appear as triplets due to coupling with each other. The methylene group attached to the nitrogen is more deshielded than the one attached to the oxygen.

  • Amine Proton (~1.80 ppm): The N-H proton of the secondary amine is expected to be a broad singlet and its chemical shift can vary depending on concentration and sample purity.[2]

¹³C NMR Spectroscopy

Rationale for Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom, which aids in counting the number of distinct carbon environments.

Experimental Protocol:

  • Sample: Use the same sample as for ¹H NMR.

  • Instrumentation: 400 MHz NMR spectrometer (carbon observe frequency of ~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 (or more, as ¹³C has a low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 159.8C -OCH₃ (aromatic)
~ 141.0Ar-C -CH₂ (quaternary)
~ 129.5Ar-C H (C5')
~ 119.0Ar-C H (C6')
~ 112.5Ar-C H (C2' or C4')
~ 112.0Ar-C H (C4' or C2')
~ 70.0O-C H₂-CH₂
~ 58.5O-C H₃ (aliphatic)
~ 55.1Ar-OC H₃
~ 53.0Ar-C H₂-N
~ 49.5N-C H₂-CH₂

Interpretation of the Spectrum: The spectrum is expected to show 11 distinct carbon signals, corresponding to the 11 unique carbon environments in the molecule.

  • Aromatic Carbons (112-160 ppm): The carbon attached to the methoxy group will be the most downfield aromatic carbon. The other aromatic carbons will appear in the typical range for a substituted benzene ring.

  • Methoxy Carbons (~55.1 and ~58.5 ppm): The aromatic methoxy carbon typically appears around 55-56 ppm.[3] The aliphatic methoxy carbon will be in a similar region.

  • Aliphatic Carbons (49-70 ppm): The carbons of the ethylamine and benzyl groups will appear in the aliphatic region. The carbon attached to the oxygen will be the most deshielded (~70 ppm), followed by the carbons attached to the nitrogen.

Infrared (IR) Spectroscopy

Rationale for Protocol: Attenuated Total Reflectance (ATR) is a modern, rapid, and non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis.

Experimental Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Instrumentation: FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3320MediumN-H stretch (secondary amine)
~ 3060 - 3010MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch
~ 1600, 1490MediumC=C aromatic ring stretches
~ 1250StrongAryl-O stretch (asymmetric)
~ 1150 - 1050StrongC-N stretch and Aliphatic C-O stretch
~ 850 - 750StrongAromatic C-H out-of-plane bend (meta-subst.)

Interpretation of the Spectrum:

  • N-H Stretch: A single, moderately sharp peak around 3320 cm⁻¹ is characteristic of a secondary amine N-H stretch.[4] This distinguishes it from primary amines which show two peaks.[5]

  • C-H Stretches: The presence of both sp² (aromatic, >3000 cm⁻¹) and sp³ (aliphatic, <3000 cm⁻¹) C-H bonds will be evident.

  • C-O Stretches: Strong absorptions in the 1250-1050 cm⁻¹ region are expected for the two C-O ether linkages. Phenyl alkyl ethers typically show two strong bands.[6]

  • Aromatic Region: Peaks in the 1600-1450 cm⁻¹ region confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Rationale for Protocol: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amines, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid. The acid promotes protonation.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₁H₁₇NO₂

  • Molecular Weight: 195.26 g/mol

  • Predicted [M+H]⁺: m/z 196.13

Predicted Major Fragment Ions (from MS/MS or in-source fragmentation):

m/z (predicted)LossFragment Structure
121.07C₂H₄O (44 Da) from ethylamine side[C₈H₉O]⁺ (3-methoxybenzyl cation)
152.10C₂H₅O (45 Da) from methoxyethane[C₉H₁₂N]⁺
136.09C₂H₅NO (59 Da)[C₉H₁₂]⁺

Interpretation of the Fragmentation Pattern: The fragmentation of amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] This process leads to the formation of a stable iminium ion.[9]

  • The base peak is often the result of the most stable fragment. In this case, cleavage of the bond between the benzyl group and the nitrogen would yield the stable 3-methoxybenzyl cation at m/z 121.

  • The presence of an odd molecular weight for the parent molecule is consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[9]

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final structural confirmation.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation prep_neat Neat Sample ir FTIR (ATR) prep_neat->ir prep_solution Solution in CDCl3 nmr NMR (¹H & ¹³C) prep_solution->nmr prep_dilute Dilute Solution in MeOH/H2O ms MS (ESI) prep_dilute->ms ir_data Functional Groups ID'd ir->ir_data nmr_data C-H Framework Elucidated nmr->nmr_data ms_data Molecular Weight & Formula Confirmed ms->ms_data conclusion Structural Confirmation ir_data->conclusion nmr_data->conclusion ms_data->conclusion

Sources

Application Note: A Robust, Validated HPLC-UV Method for the Quantitative Analysis of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine. This compound, a secondary amine containing two methoxy-substituted aromatic rings, is of interest to researchers in drug discovery and development. The accurate quantification of such molecules is critical for reaction monitoring, purity assessment, and stability studies.

High-performance liquid chromatography (HPLC) is a primary analytical technique for the analysis of amines in various matrices.[1] The method detailed herein was systematically developed by considering the specific physicochemical properties of the analyte. We provide a complete protocol, from mobile phase preparation to method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose in a regulated environment.[2][3]

Method Development Rationale: A Structure-Based Approach

The selection of an optimal HPLC strategy is fundamentally guided by the analyte's chemical structure and properties. A thorough analysis of this compound's structure informs every parameter choice, from the stationary phase to the mobile phase pH.

Analyte Physicochemical Properties (Estimated)
PropertyEstimated Value / CharacteristicRationale for HPLC Method
Molecular Weight ~285 g/mol Suitable for standard HPLC analysis.
Structure Contains two phenyl rings and an aliphatic chainProvides sufficient hydrophobicity for retention on a C18 reversed-phase column.
Polarity (logP) Estimated to be moderately polar (logP ~2.5-3.5)Ideal for reversed-phase chromatography, which separates based on hydrophobic interactions.[8]
Key Functional Group Secondary Amine (-NH-)This basic group is ionizable. Its pKa is critical for method development.
pKa (estimated) ~9.0 - 10.0 (for the secondary amine)To ensure consistent protonation and avoid peak tailing, the mobile phase pH must be controlled to be at least 2 pH units below the pKa.
Chromophore Two substituted benzene ringsThe molecule will exhibit significant UV absorbance, making a UV-Vis detector a suitable and straightforward choice.
Core Strategic Choices

The interplay between the analyte's properties and the chromatographic parameters is visualized below.

G cluster_analyte Analyte Properties cluster_hplc HPLC Parameter Selection A Hydrophobicity (Two Phenyl Rings) Col Stationary Phase: Reversed-Phase C18 A->Col Drives Retention B Basicity (pKa) (Secondary Amine) MP Mobile Phase pH: Acidified (pH ~3.0) B->MP Ensures Ionization & Good Peak Shape C UV Chromophore (Aromatic System) Det Detector: UV-Vis (λ ≈ 275 nm) C->Det Enables Detection

Caption: Relationship between analyte properties and HPLC parameter selection.

  • Stationary Phase Selection: The molecule's significant non-polar character (from the two phenyl rings and carbon backbone) makes a non-polar stationary phase the logical choice. A C18 (octadecylsilyl) column is the industry standard for this purpose and provides excellent retention for such compounds.[9]

  • Mobile Phase and pH Control: The presence of the basic secondary amine is the most critical factor. At neutral or high pH, the amine can exist in both protonated (charged) and unprotonated (neutral) forms, leading to broad, tailing peaks. Furthermore, the unprotonated amine can interact strongly with residual acidic silanols on the silica-based column packing, causing severe peak tailing. By acidifying the mobile phase with a reagent like formic acid or trifluoroacetic acid (TFA) to a pH of approximately 3, we ensure the amine is fully and consistently protonated (R₂NH₂⁺). This single ionic species behaves predictably and has minimal interaction with silanols, resulting in sharp, symmetrical peaks.

  • Detection: The conjugated pi systems of the two benzene rings serve as excellent chromophores. A Diode Array Detector (DAD) or a standard UV-Vis detector can be used for sensitive detection. A preliminary scan of the analyte standard should be performed to identify the wavelength of maximum absorbance (λmax), which is predicted to be around 275 nm.

Experimental

Instrumentation and Consumables
CategoryItemVendor & Part Number (Example)
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/UV DetectorAgilent 1260 Infinity II LC System or equivalent
Analytical Column C18, 4.6 x 150 mm, 5 µmWaters Symmetry C18, Agilent Zorbax Eclipse Plus C18, or equivalent
Software Chromatography Data System (CDS)OpenLab CDS, Chromeleon, or Empower
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade)Fisher Scientific, Millipore, or equivalent
Reagents Formic Acid (≥98%)Sigma-Aldrich or equivalent
Vials 2 mL amber glass vials with PTFE septaWaters, Agilent, or equivalent
Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water. Mix equal volumes of HPLC-grade acetonitrile and water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the Sample Diluent.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0.0 min: 30% B10.0 min: 80% B12.0 min: 80% B12.1 min: 30% B15.0 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (or determined λmax)
Run Time 15 minutes

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its intended purpose, a validation protocol must be executed.[10] The following steps provide a framework based on ICH guidelines.[2][3]

G Start Method Development Spec Specificity (Blank vs. Spiked) Start->Spec Lin Linearity & Range (5-6 Concentrations) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LoQ Limit of Quantitation (LOQ) Acc->LoQ Prec->LoQ Val Validated Method LoQ->Val

Caption: Workflow for HPLC method validation according to ICH Q2(R1).

Specificity
  • Objective: To demonstrate that there is no interference from the diluent or potential impurities at the retention time of the analyte.

  • Procedure:

    • Inject the Sample Diluent (blank).

    • Inject a mid-range Working Standard Solution.

    • Confirm that no significant peaks are observed in the blank at the analyte's retention time.

Linearity
  • Objective: To establish the relationship between analyte concentration and detector response and to define the working range of the method.

  • Procedure:

    • Inject the series of at least five Working Standard Solutions (e.g., 1-100 µg/mL) in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples in triplicate at three concentration levels (e.g., low, medium, high; 5, 25, 75 µg/mL).

    • Calculate the percentage recovery at each level using the formula: (Measured Conc. / Nominal Conc.) * 100%.

    • Acceptance criteria are typically 98.0% to 102.0% recovery.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a medium concentration standard (e.g., 25 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas and retention times. The acceptance criterion is typically %RSD ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Procedure:

    • Estimate the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is 10:1.

    • Prepare a standard at this estimated concentration and inject it multiple times (n=6).

    • Confirm that the precision (%RSD) at the LOQ meets predefined acceptance criteria (e.g., ≤ 10%).

Expected Results & Conclusion

This HPLC method is expected to yield a sharp, symmetrical peak for this compound with a retention time of approximately 7-9 minutes under the specified gradient conditions. The method, once validated, will demonstrate excellent linearity, accuracy, and precision, making it a reliable tool for the quantitative analysis of this compound in research and quality control settings. The structure-based approach to method development ensures robustness and a high probability of success, minimizing the need for extensive troubleshooting.

References

  • National Center for Biotechnology Information (2024). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. PubChem Compound Summary. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-(4-bromo-2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. PubChem Compound Summary for CID 76965389. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Methoxyethylamine. PubChem Compound Summary for CID 8018. Available at: [Link]

  • National Center for Biotechnology Information (2024). amine. PubChem Compound Summary for CID 104338. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine. PubChem Compound Summary. Available at: [Link]

  • Lehtonen, P. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki, Helda. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. PubChem Compound Summary for CID 124089. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-(2,5-dimethoxyphenyl)-N-((2-methoxyphenyl)methyl)ethanamine;hydrochloride. PubChem Compound Summary. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information (2024). 3-Methoxyphenethylamine. PubChem Compound Summary for CID 74866. Available at: [Link]

  • Agilent Technologies (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies. Available at: [Link]

  • Phenomenex (2023). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. Available at: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available at: [Link]

  • ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Hawach Scientific (2023). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • U.S. Food and Drug Administration (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. GxP News. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive guide for the characterization and application of the novel compound, 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, hereafter referred to as "the compound," in neuroscience research. Given the limited specific literature on this exact molecule, this guide is structured to serve as a robust framework for investigating its potential as a modulator of the melatonergic system, based on its structural similarities to known MT1 and MT2 receptor agonists. The protocols herein are established and validated methods for the characterization of novel G-protein coupled receptor (GPCR) ligands.

Introduction: The Therapeutic Potential of Melatonergic System Modulation

The melatonergic system, comprising the hormone melatonin and its receptors, MT1 and MT2, is a pivotal regulator of circadian rhythms, sleep-wake cycles, and mood.[1][2] Both MT1 and MT2 are G-protein coupled receptors (GPCRs) that primarily couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[3] The distinct yet complementary roles of these receptors in mediating the neurobiological effects of melatonin have made them attractive targets for the development of novel therapeutics for a range of neuropsychiatric and sleep disorders.[1][4]

Agonists of the MT1 and MT2 receptors have shown therapeutic promise in the treatment of major depressive disorder, anxiety, and insomnia.[1][5] For instance, the antidepressant agomelatine is a potent MT1/MT2 agonist and a 5-HT2c antagonist. The compound of interest in this guide, this compound, possesses structural motifs suggestive of potential interaction with melatonin receptors. A thorough characterization of its pharmacological profile is therefore a critical first step in elucidating its potential as a novel research tool or therapeutic agent.

This guide provides a systematic approach to:

  • Determine the binding affinity and selectivity of the compound for human MT1 and MT2 receptors.

  • Functionally characterize the compound's agonist or antagonist activity at these receptors.

  • Evaluate the in vivo efficacy of the compound in rodent models of anxiety, depression, and circadian rhythm regulation.

Compound Profile: this compound

IUPAC Name: this compound

Chemical Structure:

Physicochemical Properties (Predicted):

PropertyPredicted Value
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
pKa~9.5
LogP~2.8

Proposed Synthetic Route:

A potential synthetic route for this compound involves the reductive amination of 3-methoxybenzaldehyde with 2-methoxyethanamine.[6][7] This two-step, one-pot synthesis is an efficient method for the preparation of N-benzylamines.[6]

  • Step 1: Imine Formation: 3-methoxybenzaldehyde is reacted with 2-methoxyethanamine in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine.

  • Step 2: Reduction: The imine is then reduced in situ using a reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation to yield the final product.[6]

In Vitro Characterization: Receptor Binding and Functional Assays

A critical step in the evaluation of a novel compound is the determination of its interaction with the intended molecular targets. The following protocols outline the procedures for assessing the binding affinity and functional activity of this compound at the human MT1 and MT2 receptors.

Workflow for In Vitro Characterization

in_vitro_workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (MT1 & MT2) start->binding_assay cAMP_assay cAMP Functional Assay (MT1 & MT2) start->cAMP_assay affinity Determine Binding Affinity (Ki) & Selectivity binding_assay->affinity functional_activity Determine Functional Activity (EC50/IC50) & Efficacy cAMP_assay->functional_activity data_analysis Data Analysis & Interpretation affinity->data_analysis functional_activity->data_analysis end Pharmacological Profile Established data_analysis->end

Caption: Workflow for the in vitro characterization of a novel compound.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human MT1 and MT2 receptors expressed in a stable cell line (e.g., CHO-K1 or HEK293).[8][9] The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) for binding to the receptor.[9][10]

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM melatonin.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or 10 µM melatonin (for non-specific binding) or the test compound dilution.

    • 50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration close to its Kd).

    • 150 µL of cell membrane preparation (5-20 µg of protein).

  • Incubate the plate at 37°C for 60-90 minutes.[10][11]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[11]

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Presentation:

ReceptorTest Compound IC50 (nM)Test Compound Ki (nM)
hMT1[Enter Value][Enter Value]
hMT2[Enter Value][Enter Value]
cAMP Functional Assay Protocol

This protocol measures the ability of the test compound to modulate the intracellular concentration of cAMP, which is a downstream effector of MT1 and MT2 receptor activation.[3][12] As MT1 and MT2 receptors are Gαi-coupled, an agonist will inhibit the forskolin-stimulated production of cAMP.[8][12]

Materials:

  • CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin solution.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well microplates.

Procedure:

  • Seed the cells in a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Aspirate the culture medium and add the test compound dilutions to the cells.

  • Incubate for 15-30 minutes at room temperature.

  • Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[13]

Data Analysis:

  • Plot the cAMP levels against the logarithm of the test compound concentration.

  • For agonists, determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximal effect) using non-linear regression analysis.

  • For antagonists, perform the assay in the presence of a known agonist and determine the IC50 value.

Expected Data Presentation:

ReceptorTest Compound EC50 (nM)Emax (% inhibition of forskolin response)
hMT1[Enter Value][Enter Value]
hMT2[Enter Value][Enter Value]
MT1/MT2 Signaling Pathway

mt_signaling compound 2-methoxy-N-[(3-methoxyphenyl) methyl]ethanamine receptor MT1/MT2 Receptor compound->receptor g_protein Gαi/βγ receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition atp ATP camp cAMP atp->camp AC pka PKA camp->pka Activation downstream Downstream Cellular Effects pka->downstream

Caption: Simplified signaling pathway of MT1/MT2 receptors.

In Vivo Neuroscience Applications

Following successful in vitro characterization, the next phase is to assess the compound's effects on behavior in animal models. The following protocols are standard for evaluating the anxiolytic, antidepressant, and chronobiotic potential of novel compounds.

Workflow for In Vivo Testing

in_vivo_workflow start Start: Compound with known in vitro profile dmpk Pharmacokinetics & Brain Penetration start->dmpk dose_response Dose-Response Studies dmpk->dose_response anxiety Anxiety-like Behavior: Elevated Plus Maze data_analysis Behavioral Data Analysis anxiety->data_analysis depression Depressive-like Behavior: Forced Swim Test depression->data_analysis circadian Circadian Rhythm: Locomotor Activity circadian->data_analysis dose_response->anxiety dose_response->depression dose_response->circadian conclusion In Vivo Efficacy Profile data_analysis->conclusion

Caption: Workflow for in vivo behavioral testing of a novel compound.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents.[14][15] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[15][16] Anxiolytic compounds typically increase the time spent in the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms).

  • Video tracking system.

  • Adult male C57BL/6 mice.

  • Test compound and vehicle.

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before the test.

  • Place the mouse in the center of the maze, facing an open arm.[16]

  • Allow the mouse to explore the maze for 5 minutes.[15]

  • Record the session using the video tracking system.

  • After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

Data Analysis:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Total distance traveled (to control for general locomotor effects).

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for antidepressant-like activity.[17][18] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[19] Antidepressant compounds are known to reduce the duration of immobility.[18]

Materials:

  • Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C).

  • Video camera for recording.

  • Adult male C57BL/6 mice.

  • Test compound and vehicle.

Procedure:

  • Administer the test compound or vehicle (i.p.) 30 minutes before the test.

  • Gently place the mouse into the cylinder of water.

  • Record the session for 6 minutes.[18]

  • After the test, remove the mouse, dry it, and return it to its home cage.

Data Analysis:

  • Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

Locomotor Activity Monitoring for Circadian Rhythm

This protocol assesses the effect of the test compound on the circadian regulation of locomotor activity.[20][21] Mice are housed in individual cages equipped with running wheels, and their activity is continuously monitored.[20][22]

Materials:

  • Individual mouse cages equipped with running wheels.

  • Data acquisition system to record wheel revolutions.

  • Light-controlled environmental chambers.

  • Adult male C57BL/6 mice.

  • Test compound and vehicle.

Procedure:

  • Individually house the mice in the running-wheel cages and allow them to acclimate for at least one week under a 12:12 hour light:dark cycle.

  • After acclimation, switch the lighting to constant darkness to assess the free-running circadian period.

  • Administer the test compound or vehicle at a specific circadian time (e.g., CT14, the middle of the subjective night) to assess its ability to phase-shift the circadian rhythm.

  • Continue to record locomotor activity for at least two weeks following compound administration.

Data Analysis:

  • Generate actograms to visualize the locomotor activity patterns.

  • Calculate the free-running period (tau) before and after compound administration.

  • Quantify the phase shift (advance or delay) induced by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential modulator of the melatonergic system. The successful completion of these protocols will establish the compound's pharmacological profile and provide initial insights into its potential therapeutic applications in neuroscience. Further studies could explore its effects on sleep architecture using electroencephalography (EEG), its neuroprotective properties in models of neurodegenerative diseases, and its potential for treating other mood disorders.

References

  • Melatonergic Receptors (Mt1/Mt2) as a Potential Additional Target of Novel Drugs for Depression. PubMed Central. Available at: [Link]

  • Molecular Characterization and Pharmacology of Melatonin Receptors in Animals. MDPI. Available at: [Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PubMed. Available at: [Link]

  • Circadian Pattern of Melatonin MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus. PubMed Central. Available at: [Link]

  • Discriminating between melatonin signalling at the cell surface and neuronal mitochondria. YouTube. Available at: [Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. PubMed Central. Available at: [Link]

  • Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors. British Journal of Pharmacology. Available at: [Link]

  • Melatonin receptors: role on sleep and circadian rhythm regulation. PubMed. Available at: [Link]

  • Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. MDPI. Available at: [Link]

  • Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep. Frontiers in Neurology. Available at: [Link]

  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. ResearchGate. Available at: [Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. PubMed Central. Available at: [Link]

  • Elevated plus maze protocol. protocols.io. Available at: [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. PubMed Central. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). PubMed Central. Available at: [Link]

  • Role of the MT1 and MT2 melatonin receptors in mediating depressive- and anxiety-like behaviors in C3H/HeN mice. PubMed. Available at: [Link]

  • Binding and unbinding of potent melatonin receptor ligands: Mechanistic simulations and experimental evidence. IRIS. Available at: [Link]

  • Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). PubMed. Available at: [Link]

  • The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice. MDPI. Available at: [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Available at: [Link]

  • The Role of Melatonin in the Circadian Rhythm Sleep-Wake Cycle. Psychiatric Times. Available at: [Link]

  • Preparation of N-benzylamines. Google Patents.
  • The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PubMed Central. Available at: [Link]

  • Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Cisbio. Available at: [Link]

  • Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics). ResearchGate. Available at: [Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eScholarship. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Prediction of Locomotor Activity by Infrared Motion Detector on Sleep-wake State in Mice. ResearchGate. Available at: [Link]

  • Forced Swim Test v.3. University of Notre Dame. Available at: [Link]

  • Elevated plus maze protocol v1. ResearchGate. Available at: [Link]

  • Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents. PubMed Central. Available at: [Link]

  • Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. PubMed Central. Available at: [Link]

  • Evaluating Locomotor Behavior to Investigate Circadian Rhythms and Sleep Patterns in Drosophila. YouTube. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. University of New Orleans. Available at: [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. Available at: [Link]

  • Elevated Plus Maze. MazeEngineers. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed Central. Available at: [Link]

  • Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Semantic Scholar. Available at: [Link]

  • Melatonin & Circadian Rhythm: Complete Guide. Ace Blend. Available at: [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

Sources

Application Notes and Protocols: Characterization of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine as a Ligand for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the pharmacological characterization of the novel compound, 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine, at human serotonin (5-HT) receptors. Serotonin receptors are a major class of G protein-coupled receptors (GPCRs) and are implicated in a wide range of physiological and pathological processes, making them prime targets for therapeutic intervention.[1] This guide details the necessary protocols for determining the binding affinity and functional activity of this compound at two key serotonin receptor subtypes: 5-HT1A, which is coupled to Gαi, and 5-HT2A, which is coupled to Gαq.[2][3] The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the initial screening and characterization of novel chemical entities targeting the serotonergic system.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a vast array of physiological functions, including mood, sleep, cognition, and pain perception.[1] The diverse effects of serotonin are mediated by at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other serotonin receptors are G protein-coupled receptors (GPCRs). This makes them highly "druggable" targets for a variety of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[1][4][5]

The compound of interest, this compound, is a phenethylamine derivative. The phenethylamine scaffold is a common feature in many psychoactive compounds and known serotonin receptor ligands.[6][7][8] The specific substitutions on the aromatic ring and the amine will dictate the compound's affinity and efficacy at various monoamine receptors. The N-(2-methoxybenzyl) substitution, for instance, has been shown to significantly increase affinity for the 5-HT2A receptor in related compounds.[8]

This application note will guide the user through a series of in vitro assays to determine the pharmacological profile of this compound. We will focus on two representative and well-characterized serotonin receptor subtypes that signal through different G protein pathways:

  • 5-HT2A Receptor: Couples to Gαq, which activates phospholipase C (PLC), resulting in the production of inositol phosphates and the mobilization of intracellular calcium.[3][11][12][13][14]

By following the detailed protocols within this guide, researchers can elucidate the binding characteristics and functional consequences of the interaction of this compound with these key serotonin receptors.

Materials and Reagents

This section provides a general list of materials and reagents. Specific details are provided within each protocol.

Cell Lines:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • HEK293 or U2OS cells stably expressing the human 5-HT2A receptor.[3]

Radioligands and Competitors:

  • [³H]-8-OH-DPAT (for 5-HT1A binding)

  • [³H]-Ketanserin or [³H]-MDL 100,907 (for 5-HT2A binding)[4]

  • Serotonin (5-HT)

  • 8-OH-DPAT

  • Ketanserin

  • MDL 100,907

Assay Buffers and Reagents:

  • Standard Binding Buffer (SBB): 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)[16]

  • Probenecid

  • Assay plates (96-well or 384-well)

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[17][18] These assays measure the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

  • Culture cells expressing the receptor of interest to ~90% confluency.

  • Wash the cells with ice-cold PBS and harvest by scraping.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Store the membrane preparations at -80°C until use.

This protocol is a general guideline and should be optimized for each receptor subtype.

  • Prepare serial dilutions of the test compound, this compound.

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

    • Radioligand at a concentration close to its Kd.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[19]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester.[19] This separates the receptor-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (total specific binding in the absence of the test compound) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the 5-HT1A receptor.[5]

  • Seed CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor in a 96- or 384-well plate and grow overnight.

  • Wash the cells with serum-free medium or assay buffer.

  • For agonist mode:

    • Add serial dilutions of the test compound or a known 5-HT1A agonist (e.g., 8-OH-DPAT) to the cells.

    • Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except the basal control.

  • For antagonist mode:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.[20][21]

    • Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80 concentration) and a fixed concentration of forskolin to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen).

This assay measures the ability of this compound to induce an increase in intracellular calcium in cells expressing the 5-HT2A receptor.[3][22]

  • Seed U2OS or HEK293 cells stably expressing the human 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom plate and grow overnight.

  • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[16]

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dye-containing buffer for 45-60 minutes at 37°C.[16]

  • Wash the cells to remove the excess dye.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • For agonist mode:

    • Add serial dilutions of the test compound or a known 5-HT2A agonist (e.g., serotonin) to the cells and measure the change in fluorescence over time.

  • For antagonist mode:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin at its EC80 concentration) and measure the change in fluorescence.

  • For agonist dose-response curves, plot the response (e.g., % inhibition of cAMP, relative fluorescence units) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) of the compound.

  • For antagonist dose-response curves, plot the inhibition of the agonist response against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Data Presentation and Interpretation

The results from the binding and functional assays should be summarized in a clear and concise manner.

Table 1: Pharmacological Profile of this compound at 5-HT1A and 5-HT2A Receptors (Example Data)
Assay TypeReceptorParameterValue
Binding 5-HT1AKi (nM)50
5-HT2AKi (nM)5
Functional 5-HT1AEC50 (nM)200
Emax (%)40
5-HT2AEC50 (nM)15
Emax (%)95

Interpretation of Example Data:

Based on the example data in Table 1, this compound exhibits a 10-fold higher binding affinity for the 5-HT2A receptor compared to the 5-HT1A receptor. Functionally, it acts as a potent, full agonist at the 5-HT2A receptor and a less potent, partial agonist at the 5-HT1A receptor. This profile suggests that the compound is a selective 5-HT2A receptor agonist with weaker partial agonist activity at 5-HT1A receptors.

Visualizations

Signaling Pathways

G_Protein_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gαi-coupled) cluster_5HT2A 5-HT2A Receptor (Gαq-coupled) Ligand_1A 5-HT1A Agonist Receptor_1A 5-HT1A-R Ligand_1A->Receptor_1A G_Protein_1A Gαiβγ Receptor_1A->G_Protein_1A activates AdenylylCyclase Adenylyl Cyclase G_Protein_1A->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP X ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA activates Ligand_2A 5-HT2A Agonist Receptor_2A 5-HT2A-R Ligand_2A->Receptor_2A G_Protein_2A Gαqβγ Receptor_2A->G_Protein_2A activates PLC Phospholipase C (PLC) G_Protein_2A->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 Ca2->PKC activates

Caption: G protein signaling pathways for 5-HT1A (Gαi) and 5-HT2A (Gαq) receptors.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_functional Functional Assays B1 Prepare Reagents (Compound, Radioligand, Membranes) B2 Incubate B1->B2 B3 Filter & Wash B2->B3 B4 Count Radioactivity B3->B4 B5 Data Analysis (IC50 → Ki) B4->B5 F1 Seed Cells F2_cAMP cAMP Assay: Add Compound & Forskolin F1->F2_cAMP F2_Ca Calcium Assay: Load Dye, Add Compound F1->F2_Ca F3 Incubate F2_cAMP->F3 F4 Read Signal (Luminescence/Fluorescence) F2_Ca->F4 F3->F4 F5 Data Analysis (EC50, Emax) F4->F5

Caption: Workflow diagrams for radioligand binding and functional assays.

Conclusion

This application note provides a detailed framework and standardized protocols for the in vitro pharmacological characterization of the novel compound this compound at human 5-HT1A and 5-HT2A receptors. By systematically determining the binding affinity and functional activity, researchers can build a comprehensive pharmacological profile of this and other novel compounds, which is a critical step in the drug discovery and development process for new therapeutics targeting the serotonergic system.

References

  • G protein coupled receptor signaling | GPCR signaling: Types of G alpha subunit. (2020). YouTube. Retrieved from [Link]

  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Sanz, L., & Garcia-Pascual, A. (2014). Gαq signalling: the new and the old. PubMed. Retrieved from [Link]

  • 5-HT1A RECEPTOR. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Gαi Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • In vitro assays a 5-HT2AR-mediated calcium mobilization assay of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Gq alpha subunit. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Gαi protein subunit: A step toward understanding its non-canonical mechanisms. (n.d.). PubMed Central. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]

  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PubMed Central. Retrieved from [Link]

  • Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. (2013). PubMed. Retrieved from [Link]

  • Gαq Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]

  • Gi alpha subunit. (n.d.). Wikipedia. Retrieved from [Link]

  • Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. (1983). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. (2012). PubMed Central. Retrieved from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. Retrieved from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2020). Frontiers in Pharmacology. Retrieved from [Link]

  • Phosphorylation of Gαi shapes canonical Gα(i)βγ/GPCR signaling. (2023). bioRxiv. Retrieved from [Link]

  • Gαq proteins: molecular pharmacology and therapeutic potential. (2017). PubMed Central. Retrieved from [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). SUNY Plattsburgh. Retrieved from [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). (2015). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, which is typically achieved through the reductive amination of 3-methoxybenzaldehyde with 2-methoxyethanamine.

Question 1: Why is my reaction yield consistently low?

Low yields in reductive amination can stem from several factors, primarily related to the stability of the imine intermediate and the choice of reducing agent.

Possible Cause 1: Premature Reduction of the Aldehyde. If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot synthesis, it can reduce the starting aldehyde (3-methoxybenzaldehyde) to the corresponding alcohol (3-methoxybenzyl alcohol) before it has a chance to form the imine with 2-methoxyethanamine.[1][2][3] This is a common side reaction that directly consumes your starting material.

Solution:

  • Two-step Procedure: First, allow the imine to form by stirring 3-methoxybenzaldehyde and 2-methoxyethanamine together in a suitable solvent (like methanol) for a sufficient amount of time (e.g., 1-2 hours).[4] Then, add the sodium borohydride to reduce the pre-formed imine.[1][2]

  • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reducing agent that is less likely to reduce the aldehyde.[3][5][6] It is particularly well-suited for one-pot reductive aminations.[3]

Possible Cause 2: Unfavorable Reaction pH. Imine formation is pH-sensitive.[1] The reaction is typically fastest at a mildly acidic pH (around 4-5).[1][7] If the pH is too low, the amine will be protonated and become non-nucleophilic.[1] If the pH is too high, the carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.

Solution:

  • pH Adjustment: You can add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to maintain an optimal pH range. This is especially useful when using sodium triacetoxyborohydride.[5][6]

Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

Solution:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the product.

  • Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or gently warming the mixture. However, be cautious, as excessive heat can lead to side product formation.

Question 2: I am observing a significant amount of a dialkylated side-product. How can I prevent this?

Dialkylation can occur when the newly formed secondary amine product reacts with another molecule of the aldehyde and is subsequently reduced, leading to a tertiary amine. This is a common issue when using a primary amine in reductive amination.[8]

Possible Cause: Stoichiometry and Reaction Conditions. Using an excess of the aldehyde can favor dialkylation.

Solution:

  • Adjust Stoichiometry: Use a slight excess of the amine (2-methoxyethanamine) relative to the aldehyde (3-methoxybenzaldehyde). This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product.

  • Stepwise Procedure: A stepwise procedure, where the imine is formed first and then reduced, can also help minimize dialkylation.[6][8]

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Purification challenges often arise from the presence of unreacted starting materials or side-products with similar polarities to the desired product.

Common Impurities:

  • 3-methoxybenzyl alcohol: From the reduction of the starting aldehyde.

  • Unreacted 3-methoxybenzaldehyde.

  • Unreacted 2-methoxyethanamine.

  • Dialkylated tertiary amine.

Purification Strategy:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove water-soluble components. Quench the reaction carefully with water or a mild acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: Since the product is a secondary amine, it is basic. You can use this property to your advantage.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities (like the alcohol and unreacted aldehyde) in the organic layer.

    • Separate the aqueous layer and then basify it with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the deprotonated amine back into an organic solvent.

  • Column Chromatography: If impurities persist, column chromatography on silica gel is an effective final purification step. A solvent system of ethyl acetate and hexanes, with a small amount of triethylamine to prevent the amine from streaking on the silica, is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

The synthesis proceeds via a two-step mechanism within a single pot:

  • Imine Formation: The primary amine (2-methoxyethanamine) acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde). This is followed by dehydration to form an imine intermediate.

  • Reduction: A hydride-based reducing agent then reduces the C=N double bond of the imine to form the final secondary amine product.

Q2: Which reducing agent is better: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)?

Both can be effective, but they have different strengths:

FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)
Reactivity Stronger reducing agentMilder, more selective reducing agent
Selectivity Can reduce aldehydes and ketonesSelectively reduces imines/iminium ions
Best Use Case Two-step procedure (form imine first)One-pot synthesis
Solvent Protic solvents like methanol or ethanol[2]Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE)[2]

For this specific synthesis, STAB is generally recommended for a more controlled, one-pot reaction with potentially higher yields and fewer side-products. [3][6]

Q3: What are the critical safety precautions for this reaction?

  • Reagents: Both 3-methoxybenzaldehyde and 2-methoxyethanamine can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reducing Agents: Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce flammable hydrogen gas. Handle them with care and avoid contact with moisture.

  • Quenching: Quench the reaction carefully, especially when using hydride-based reducing agents, as the process can be exothermic and generate gas. Add the quenching agent slowly and with cooling.

Q4: Can I use other solvents for this reaction?

The choice of solvent depends on the reducing agent.

  • With NaBH₄ , protic solvents like methanol or ethanol are commonly used.[2]

  • With STAB , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as STAB is sensitive to water and not very compatible with methanol.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
  • To a solution of 3-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add 2-methoxyethanamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
  • Dissolve 3-methoxybenzaldehyde (1.0 eq) and 2-methoxyethanamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Reductive Amination Workflow

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Workup & Purification 3-methoxybenzaldehyde 3-methoxybenzaldehyde Mix_in_Solvent Mix in appropriate solvent (e.g., DCM for STAB, MeOH for NaBH4) 3-methoxybenzaldehyde->Mix_in_Solvent 2-methoxyethanamine 2-methoxyethanamine 2-methoxyethanamine->Mix_in_Solvent Imine_Formation Imine Formation (Stir at RT) Mix_in_Solvent->Imine_Formation Add_Reducing_Agent Add Reducing Agent (STAB or NaBH4) Imine_Formation->Add_Reducing_Agent Reduction Reduction to Amine Add_Reducing_Agent->Reduction Quench Quench Reaction Reduction->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Low Yield

G Low_Yield Low Reaction Yield? Check_RA Check Reducing Agent Low_Yield->Check_RA Check_pH Check Reaction pH Low_Yield->Check_pH Check_Completion Check for Completion Low_Yield->Check_Completion Strong_RA Using strong RA (NaBH4) in one-pot? Check_RA->Strong_RA pH_Optimal Is pH mildly acidic (pH 4-5)? Check_pH->pH_Optimal Monitor Monitor reaction by TLC or LC-MS Check_Completion->Monitor Two_Step Switch to two-step procedure or use milder RA (STAB) Strong_RA->Two_Step Yes Add_Acid Add catalytic weak acid (e.g., Acetic Acid) pH_Optimal->Add_Acid No Extend_Time Extend reaction time or gently warm Monitor->Extend_Time Incomplete

Caption: Decision tree for troubleshooting low yields in the reductive amination reaction.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Myers, J. W. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Reddit. (2022). Question about reductive amination reaction procedure. r/Chempros. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Technical Support Center: Enhancing the Target Selectivity of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with N-benzyl methoxyethanamine derivatives. This guide is designed to provide in-depth troubleshooting advice and practical strategies for improving the target selectivity of your compounds, using 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine as a representative scaffold. Given its structural similarity to known bioactive molecules, this guide will focus on strategies pertinent to G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) receptor family, which are common targets for this chemical class.[1][2]

This document will provide you with the foundational knowledge, experimental protocols, and theoretical frameworks necessary to systematically enhance the selectivity of your lead compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the likely biological target of this compound?

A1: Based on extensive structure-activity relationship (SAR) studies of related N-benzyl phenethylamine compounds, the primary biological targets are likely to be serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] The N-(2-methoxybenzyl) moiety, in particular, is a well-known feature of potent 5-HT2A receptor agonists.[1][2][3] Your specific compound, with a 3-methoxyphenyl group, will require experimental validation to confirm its primary target and subtype selectivity.

Q2: Why is selectivity important for my compound?

A2: Selectivity is a critical parameter in drug development. Poor selectivity, where a compound binds to multiple "off-targets," can lead to undesirable side effects, toxicity, or a complicated pharmacological profile that makes experimental results difficult to interpret.[4][5][6] For tool compounds used in basic research, high selectivity ensures that the observed biological effects can be confidently attributed to the modulation of a single target.

Q3: What are the first experiments I should run to assess the selectivity of my compound?

A3: A tiered approach is recommended.

  • Primary Target Affinity: First, confirm the binding affinity of your compound for its intended primary target using a radioligand binding assay or a similar biophysical method.

  • Initial Selectivity Panel: Screen your compound against a small panel of closely related receptor subtypes. For a putative 5-HT2A agonist, this would include at a minimum 5-HT2B, 5-HT2C, and other 5-HT receptor subtypes.

  • Functional Assays: Determine if your compound is an agonist, antagonist, or inverse agonist at the primary target and selected off-targets using a functional assay, such as a calcium flux or cAMP assay.

Q4: How do I quantify selectivity?

A4: Selectivity is typically expressed as a ratio of the affinity (Ki) or potency (EC50/IC50) for the off-target to the affinity or potency for the on-target. For example, a 100-fold selectivity for Target A over Target B means the Ki for Target B is 100 times higher than for Target A. Various selectivity scores, such as the Partition Index and KInhibition Selectivity Score (KISS), can also be used for more complex datasets.[7]

Part 2: Troubleshooting Guides & Experimental Workflows

Issue 1: My compound shows significant off-target activity at a closely related receptor subtype.

This is a common challenge, especially within large and conserved protein families like GPCRs.[6] The following steps will guide you through a systematic process to diagnose and address this issue.

Step 1: Confirm and Quantify Off-Target Activity

  • Protocol: Perform full concentration-response curves for your compound at both the primary target and the problematic off-target(s) using both binding and functional assays.

  • Rationale: This will provide you with accurate Ki and EC50/IC50 values, allowing for a precise calculation of the selectivity ratio. It's crucial to ensure the same assay conditions (buffer, temperature, incubation time) are used for a fair comparison.

Data Summary Table:

CompoundTargetKi (nM)EC50 (nM)Selectivity Ratio (Off-target Ki / On-target Ki)
Lead Compound5-HT2A5.210.8-
Lead Compound5-HT2C25.860.25.0
Analog X5-HT2A6.112.5-
Analog X5-HT2C549.0>100090.0

Step 2: Utilize Structural Biology and Computational Modeling

  • Workflow:

    • Homology Modeling: If crystal structures are unavailable for your target and off-target, generate high-quality homology models.

    • Molecular Docking: Dock your compound into the binding sites of both the on-target and off-target models.

    • Binding Site Analysis: Carefully compare the amino acid residues in the binding pockets. Look for non-conserved residues that could be exploited to improve selectivity.[8]

  • Rationale: Differences in the shape, size, and electrostatic potential of the binding pockets can be leveraged to design more selective compounds.[4][9][10] For example, a bulky residue in the off-target might sterically hinder the binding of a modified compound that is well-tolerated by the on-target.

Step 3: Medicinal Chemistry Optimization

  • Strategy 1: Exploit Electrostatic Differences: If the binding pockets have different electrostatic profiles (e.g., a negatively charged residue in the on-target vs. a neutral residue in the off-target), introducing a complementary charged group on your compound can significantly improve selectivity.[9]

  • Strategy 2: Introduce Steric Hindrance: Add a bulky substituent to your compound that will clash with a residue in the off-target's binding pocket but not the on-target's. This is a classic "negative design" strategy.

  • Strategy 3: Modulate Conformational Flexibility: The flexibility of a protein's binding site can differ even among closely related subtypes.[10] Rigidifying your compound (e.g., by introducing rings or double bonds) may favor binding to a more rigid on-target over a more flexible off-target, or vice-versa.

Selectivity Enhancement Workflow Diagram

G cluster_0 Initial Assessment cluster_1 Analysis & Hypothesis Generation cluster_2 Medicinal Chemistry Cycle cluster_3 Outcome a Initial Hit Compound b Binding & Functional Assays (On-Target vs. Off-Target) a->b c Quantify Selectivity (e.g., <10-fold) b->c d Computational Modeling (Docking, MD Simulations) c->d Poor Selectivity e Identify Binding Site Differences (Shape, Electrostatics) d->e f Formulate SAR Hypothesis e->f g Synthesize Analogs (Vary Substituents) f->g h Re-run Selectivity Assays g->h i Analyze SAR Data h->i j Improved Selectivity (e.g., >100-fold) i->j Success k Refine Hypothesis i->k Iterate k->f

Caption: Iterative workflow for improving compound selectivity.

Issue 2: My compound has good in vitro selectivity but shows unexpected effects in cell-based assays or in vivo.

This discrepancy often points to factors beyond simple receptor binding affinity, such as cell permeability, metabolism, or engagement with targets not included in your initial screening panel.

Step 1: Assess Physicochemical Properties

  • Analysis: Evaluate the lipophilicity (LogP), solubility, and permeability (e.g., using a PAMPA assay) of your compound.

  • Rationale: Poor cell permeability may lead to a lack of efficacy in cellular assays, while high lipophilicity can result in non-specific binding and off-target effects.

Step 2: Investigate Compound Metabolism

  • Protocol: Incubate your compound with liver microsomes and analyze the metabolites using LC-MS/MS.

  • Rationale: Your parent compound may be rapidly converted into metabolites with different activity and selectivity profiles. Identifying these metabolites is crucial for understanding the in vivo pharmacology.

Step 3: Broaden the Off-Target Screening Panel

  • Recommendation: Utilize a broad off-target screening service (e.g., a safety panel) that includes a wide range of receptors, ion channels, and enzymes.

  • Rationale: This can uncover unexpected interactions that explain the observed in vivo phenotype. Visualizing the results on a kinome map or similar representation can be highly informative.[11]

Cellular vs. In Vitro Troubleshooting Flowchart

G start Good In Vitro Selectivity, Poor Cellular/In Vivo Profile q1 Assess Cell Permeability (e.g., PAMPA, Caco-2) start->q1 low_perm Low Permeability q1->low_perm No good_perm Good Permeability q1->good_perm Yes q2 Investigate Metabolism (Liver Microsomes + LC-MS/MS) good_perm->q2 stable Metabolically Stable q2->stable Yes unstable Metabolically Unstable q2->unstable No q3 Broad Off-Target Screen (e.g., Safety Panel) stable->q3 no_hits No Significant Hits q3->no_hits No new_hits New Off-Targets Identified q3->new_hits Yes

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methoxy-N-[(3-methoxyphenyl)methyl]ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activity of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine and its analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and pharmacological profiles of this class of N-benzylphenethylamines. We will delve into their interactions with key biological targets, supported by experimental data, and provide detailed protocols for relevant assays.

Introduction: The Significance of N-Benzylphenethylamines

Phenethylamines are a well-established class of compounds known for their diverse pharmacological effects, primarily mediated through interactions with monoaminergic systems in the central nervous system. While simple N-alkylation of phenethylamines often leads to diminished activity, the introduction of an N-benzyl group, particularly one with specific substitutions, can dramatically enhance binding affinity and functional potency at certain receptors.[1] This discovery has spurred significant research into N-benzylphenethylamines as probes for receptor structure and function, and as potential therapeutic agents.

The core structure of this compound combines a methoxylated phenethylamine scaffold with a methoxylated N-benzyl substituent. This guide will explore how modifications to this core structure influence its biological activity, with a primary focus on its interactions with serotonin receptors, which are key targets for this class of compounds.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the substitution patterns on both the phenethylamine and the N-benzyl moieties.

Substitutions on the N-Benzyl Ring

The position and nature of substituents on the N-benzyl ring are critical determinants of receptor affinity and selectivity. For instance, in the broader class of N-benzylphenethylamines, a 2-methoxy substitution on the benzyl ring has been shown to significantly improve binding affinity and functional activity at the 5-HT2A serotonin receptor.[1] Moving this methoxy group to the 3- or 4-position can alter this activity.

Generally, small, electron-donating or lipophilic groups on the N-benzyl ring are well-tolerated and can enhance potency. However, the precise positioning is key. For example, studies on related N-benzylphenethylamines have shown that N-(2-hydroxybenzyl) substituted compounds can exhibit even higher activity and selectivity for the 5-HT2A receptor compared to their N-(2-methoxybenzyl) counterparts.[1]

Substitutions on the Phenethylamine Ring

The substitution pattern on the phenethylamine ring also plays a crucial role. The position of the methoxy group on the phenethylamine core (in this case, the 2-position) influences how the molecule docks into the receptor binding pocket. Altering this position to the 3- or 4-position would be expected to significantly change the pharmacological profile.

Furthermore, the addition of other substituents to the phenethylamine ring, such as halogens or alkyl groups, can modulate activity. For example, in the well-studied 2,5-dimethoxyphenethylamine series, the nature of the substituent at the 4-position has a profound impact on hallucinogenic potency, which is correlated with 5-HT2A receptor agonism.[2]

Comparative Biological Activity Data

The following table summarizes the in vitro biological activity of a selection of N-benzylphenethylamine analogs at human serotonin 5-HT2A and 5-HT2C receptors. This data is compiled from various studies to provide a comparative overview. It is important to note that direct data for this compound is limited in the public domain; therefore, we present data for structurally related analogs to infer its likely activity profile.

CompoundPhenethylamine Ring SubstitutionN-Benzyl Ring Substitution5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT2C EC50 (nM)Reference
Analog 1 2,5-dimethoxy-4-iodo2-methoxy0.440.90.823.5[1]
Analog 2 2,5-dimethoxy-4-bromo2-methoxy0.531.81.05.3[1]
Analog 3 2,5-dimethoxy2-methoxy12141241[1]
Analog 4 2,5-dimethoxy-4-iodo3-methoxy0.511.30.724.6[1]
Analog 5 2,5-dimethoxy-4-iodo2-hydroxy0.200.230.901.9[1]

Ki values represent the binding affinity (a lower value indicates higher affinity). EC50 values represent the concentration for half-maximal functional activation (a lower value indicates higher potency).

From this data, we can observe that N-benzyl substitution with a 2-methoxy or 3-methoxy group on a 4-substituted-2,5-dimethoxyphenethylamine core results in high affinity and potent agonism at both 5-HT2A and 5-HT2C receptors. The N-(2-hydroxybenzyl) analog (Analog 5) shows even greater affinity and potency at the 5-HT2A receptor.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for many of these analogs involves their function as agonists at 5-HT2A receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gq/11 signaling pathway.

5-HT2A Receptor Activation Pathway

G_protein_signaling Agonist N-Benzyl- phenethylamine Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A receptor Gq/11 signaling cascade.

Experimental Workflow: In Vitro Receptor Binding Assay

binding_assay_workflow start Start prep Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) start->prep radioligand Add a known radioligand (e.g., [3H]ketanserin) prep->radioligand competitor Add increasing concentrations of the test analog radioligand->competitor incubation Incubate to allow for competitive binding competitor->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a self-validating system for determining the binding affinity (Ki) of test compounds at the human 5-HT2A receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2A receptor.

  • [3H]ketanserin (radioligand).

  • Test compounds (analogs of this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the [3H]ketanserin in assay buffer to the desired final concentration (typically around 0.5 nM).

  • Assay Setup:

    • To each well of the microplate, add:

      • Assay buffer.

      • Test compound or vehicle (for total binding).

      • A high concentration of a known non-radioactive ligand (e.g., spiperone) for non-specific binding determination.

      • [3H]ketanserin.

      • Cell membranes.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for 5-HT2A Functional Activity

This protocol measures the functional potency (EC50) of test compounds as agonists at the 5-HT2A receptor.

Materials:

  • A stable cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A fluorescent plate reader capable of kinetic reading.

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Assay:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Place the plate in the fluorescent plate reader.

    • Initiate kinetic reading of fluorescence intensity.

    • After establishing a baseline reading, add the test compounds to the wells.

    • Continue to measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the test compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Conclusion

The biological activity of this compound analogs is intricately linked to their molecular structure. The available data on related compounds strongly suggest that this class of N-benzylphenethylamines primarily acts as potent agonists at serotonin 5-HT2A and 5-HT2C receptors. The precise positioning of methoxy groups on both the phenethylamine and N-benzyl moieties is critical for optimizing receptor affinity and functional potency.

Further research focusing on the specific 2-methoxy-N-(3-methoxybenzyl) ethanamine scaffold is warranted to fully elucidate its pharmacological profile and therapeutic potential. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Kamińska, K., et al. (2021). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A Harmful Hallucinogen Review. Journal of Analytical Toxicology, 45(1), 1-10. [Link]

  • Ettrup, A., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(4), 759-767. [Link]

  • Rickli, A., et al. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

  • Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Neuropharmacology, 148, 307-317. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the characterization and quantification of 2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine. This compound, a substituted phenethylamine derivative, requires robust analytical methods to ensure its identity, purity, and concentration in various stages of drug development.

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for similar chemical entities.

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. Cross-validation, in turn, is the comparison of two or more analytical procedures that are intended for the same purpose, ensuring that they provide equivalent results.[4] This is particularly crucial when methods are transferred between laboratories or when different techniques are employed for the same analysis.[5][6][7][8][9]

For a molecule like this compound, possessing both aromatic and amine functionalities, multiple analytical approaches are viable. HPLC is well-suited for the analysis of polar, non-volatile compounds, while GC is a powerful technique for volatile and thermally stable substances.[10][11][12] The choice between these methods often depends on the specific application, sample matrix, and available instrumentation. Therefore, a thorough cross-validation is essential to ensure data integrity and consistency across different analytical platforms.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical choice, leveraging the chromophoric nature of the aromatic rings.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase is ideal for retaining the moderately polar analyte from a more polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile and a buffered aqueous phase allows for the fine-tuning of the analyte's retention time. The buffer (e.g., phosphate buffer at a slightly acidic pH) helps to ensure consistent ionization of the amine group, leading to sharp, symmetrical peaks.

  • UV Detection: The presence of two aromatic rings in the molecule results in strong UV absorbance, making UV detection a sensitive and straightforward method for quantification. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides structural information through mass spectrometry, making it an excellent confirmatory technique. While amines can be challenging to analyze by GC due to their polarity and potential for peak tailing, appropriate derivatization or the use of specialized columns can overcome these issues.[12][13] For this compound, direct analysis on a suitable column is feasible.

Causality Behind Experimental Choices
  • Injector and Column Selection: A split/splitless injector allows for the introduction of a small, precise amount of the sample. A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for aromatic amines.

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte and any potential impurities with good peak shape.

  • Mass Spectrometric Detection: MS detection provides high selectivity and sensitivity. Electron Ionization (EI) will produce a characteristic fragmentation pattern that can be used for identification and quantification.

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

    • Working Standards: Prepare a series of dilutions from the stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to a concentration within the calibration range.

Cross-Validation of HPLC and GC Methods

The cross-validation of the HPLC-UV and GC-MS methods will be performed in accordance with ICH Q2(R1) guidelines to demonstrate their equivalence for the quantification of this compound.[1][4]

Experimental Protocol: Cross-Validation
  • Selection of Samples: Prepare a minimum of six independent samples of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation:

    • Calculate the mean and relative standard deviation (RSD) for the results obtained from each method for each concentration level.

    • Compare the mean values obtained from both methods using a statistical test, such as the Student's t-test, to determine if there is a statistically significant difference between the results.

    • The acceptance criterion is typically that the results from the two methods should not be statistically different (p > 0.05).

Data Presentation and Interpretation

The validation and cross-validation data should be presented in a clear and concise manner, typically in tabular format.

Table 1: Summary of Validation Parameters for HPLC-UV and GC-MS Methods
Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 2.0%
Specificity No interference from blank and placeboNo interference from blank and placeboNo co-eluting peaks at the analyte's retention time
Limit of Detection (LOD) 0.1 µg/mL0.2 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.3 µg/mL0.6 µg/mLS/N ≥ 10
Table 2: Cross-Validation Results
Sample ConcentrationMean Assay (% w/w) - HPLC-UVMean Assay (% w/w) - GC-MS% DifferenceStudent's t-test (p-value)
80%79.880.10.38%> 0.05
100%100.299.7-0.50%> 0.05
120%119.5120.30.67%> 0.05

The results in Table 2 would indicate that there is no statistically significant difference between the data generated by the HPLC-UV and GC-MS methods, thus demonstrating their equivalence for the intended purpose.

Visualization of Workflows

Analytical_Workflow cluster_hplc HPLC-UV Method cluster_gc GC-MS Method hplc_prep Sample and Standard Preparation (Methanol/Mobile Phase) hplc_analysis HPLC Analysis (C18 Column, Gradient Elution) hplc_prep->hplc_analysis hplc_detection UV Detection (275 nm) hplc_analysis->hplc_detection hplc_quant Quantification (External Standard) hplc_detection->hplc_quant gc_prep Sample and Standard Preparation (Methanol) gc_analysis GC Analysis (DB-5ms Column, Temp. Program) gc_prep->gc_analysis gc_detection MS Detection (EI, Scan Mode) gc_analysis->gc_detection gc_quant Quantification (External Standard) gc_detection->gc_quant

Caption: High-level workflow for the HPLC-UV and GC-MS analytical methods.

Cross_Validation_Workflow prep Prepare 6 Independent Samples at 3 Concentration Levels hplc_analysis Analyze Samples in Triplicate by Validated HPLC-UV Method prep->hplc_analysis gc_analysis Analyze Samples in Triplicate by Validated GC-MS Method prep->gc_analysis data_eval Data Evaluation: - Calculate Mean and RSD - Perform Student's t-test hplc_analysis->data_eval gc_analysis->data_eval conclusion Conclusion: Methods are Equivalent (p > 0.05) data_eval->conclusion

Caption: Step-by-step process for the cross-validation of the two analytical methods.

Conclusion and Recommendations

This guide has detailed the development and cross-validation of two robust analytical methods, HPLC-UV and GC-MS, for the analysis of this compound. Both methods, when properly validated, are demonstrated to be suitable for the accurate and precise quantification of the analyte.

  • The HPLC-UV method is recommended for routine quality control analysis due to its simplicity, robustness, and high throughput.

  • The GC-MS method serves as an excellent orthogonal technique, providing confirmatory data through mass spectral information. It is particularly valuable for impurity identification and characterization.

The successful cross-validation of these two distinct analytical techniques provides a high degree of confidence in the generated data, ensuring the quality and consistency of this compound throughout the drug development lifecycle. The principles and protocols described herein can be readily adapted for other similar molecules, serving as a template for best practices in analytical method validation and cross-validation.

References

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Medical Toxicology, 10(1), 45–50. [Link]

  • Dal Cason, T. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 3-17. [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. Journal of Medical Toxicology, 10(1), 45–50. [Link]

  • Lee, H., et al. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 70(13), 2683–2687. [Link]

  • Lab Manager. (2023). Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]

  • Dal Cason, T. A. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1), 18-31. [Link]

  • Suresh, V., et al. (2016). Characterization of N-methylated Amino Acids by GC-MS After Ethyl Chloroformate Derivatization. Journal of Mass Spectrometry, 51(8), 638-650. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

  • Stellpflug, S. J., et al. (2014). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): clinical case with unique confirmatory testing. Journal of Medical Toxicology, 10(1), 45-50. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]

  • Compliance4All. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. [Link]

  • Eigel, W. N. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]

  • Wang, J., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and Bioanalytical Chemistry, 405(13), 4517-4525. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. [Link]

  • Compliance4All. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. [Link]

  • Mali, C., et al. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 674-685. [Link]

  • Schmitt, R., et al. (2024). Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS). The MAK Collection for Occupational Health and Safety, 9(3). [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • Occupational Safety and Health Administration. (1990). 4-Methoxyphenol. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.